1-Chloro-4-(1-chloroethyl)benzene

Vue d'ensemble

Description

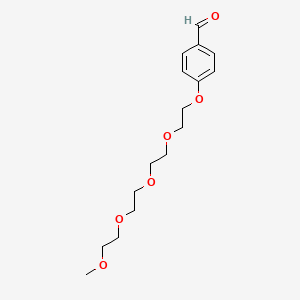

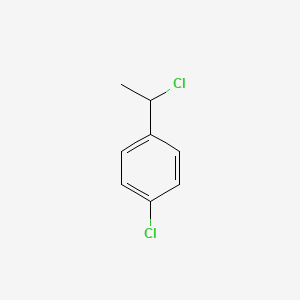

1-Chloro-4-(1-chloroethyl)benzene is a chemical compound with the molecular formula C8H8Cl2 . It has a molecular weight of 175.06 . The IUPAC name for this compound is 1-chloro-4-(1-chloroethyl)benzene .

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(1-chloroethyl)benzene consists of a benzene ring with a chlorine atom and a chloroethyl group attached to it . The average mass of the molecule is 175.055 Da and the monoisotopic mass is 174.000305 Da .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Chloro-4-(1-chloroethyl)benzene, focusing on six unique fields:

Organic Synthesis

1-Chloro-4-(1-chloroethyl)benzene: is widely used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. Researchers often use it to synthesize pharmaceuticals, agrochemicals, and other organic compounds .

Polymer Chemistry

In polymer chemistry, 1-Chloro-4-(1-chloroethyl)benzene serves as a monomer or a comonomer in the production of specialty polymers. These polymers can exhibit unique properties such as enhanced thermal stability, chemical resistance, and mechanical strength, which are beneficial in advanced material applications .

Material Science

This compound is also utilized in material science for the development of new materials with specific properties. For instance, it can be used to create materials with tailored electrical conductivity or optical properties, which are essential in the fields of electronics and photonics .

Medicinal Chemistry

In medicinal chemistry, 1-Chloro-4-(1-chloroethyl)benzene is used as a building block for the synthesis of various bioactive molecules. Its derivatives can exhibit significant pharmacological activities, making it a crucial component in the development of new drugs and therapeutic agents .

Agrochemical Research

The compound is also important in agrochemical research. It is used to synthesize herbicides, insecticides, and fungicides. These agrochemicals help in protecting crops from pests and diseases, thereby improving agricultural productivity and sustainability .

Environmental Chemistry

In environmental chemistry, 1-Chloro-4-(1-chloroethyl)benzene is studied for its behavior and impact in the environment. Researchers investigate its degradation pathways, persistence, and potential toxicity to understand its environmental footprint and develop strategies for its safe disposal or remediation .

Mécanisme D'action

Target of Action

It’s known that chlorinated hydrocarbons can interact with various biological molecules due to their lipophilic nature .

Mode of Action

Chlorinated hydrocarbons generally undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic carbon in the chlorinated hydrocarbon, leading to the replacement of the chlorine atom .

Pharmacokinetics

It’s known that the compound has low gastrointestinal absorption and is lipophilic, suggesting that it can readily cross biological membranes .

Result of Action

Given its chemical structure, it might cause cellular damage through nucleophilic substitution reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-(1-chloroethyl)benzene. For instance, its lipophilicity suggests that it can accumulate in fatty tissues . Moreover, it’s classified as a flammable liquid and can cause skin and eye irritation, and respiratory system toxicity .

Propriétés

IUPAC Name |

1-chloro-4-(1-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCHRVHWICTPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450398 | |

| Record name | 1-chloro-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(1-chloroethyl)benzene | |

CAS RN |

20001-65-4 | |

| Record name | 1-chloro-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dinitrophenoxy)methyl]oxirane](/img/structure/B3049175.png)

![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3049191.png)

![2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3049195.png)